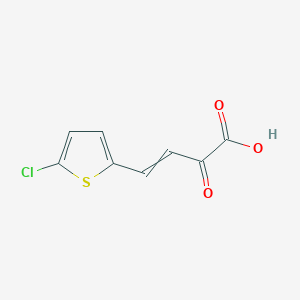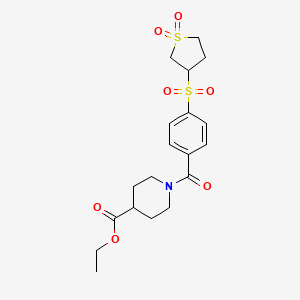
C19H25NO7S2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a complex organic molecule that contains multiple functional groups, including ester, sulfonyl, and amine groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{bis(allylsulfonyl)acetylamino}benzoate involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Allylsulfonyl Group: This involves the reaction of allyl chloride with sodium sulfite to form allylsulfonic acid.
Acetylation: The allylsulfonic acid is then acetylated using acetic anhydride to form bis(allylsulfonyl)acetyl chloride.
Amidation: The bis(allylsulfonyl)acetyl chloride is reacted with ethylamine to form the corresponding amide.
Esterification: Finally, the amide is esterified with 4-aminobenzoic acid to form Ethyl 4-{bis(allylsulfonyl)acetylamino}benzoate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain optimal conditions.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-{bis(allylsulfonyl)acetylamino}benzoate undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides and esters.
Aplicaciones Científicas De Investigación
Ethyl 4-{bis(allylsulfonyl)acetylamino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-{bis(allylsulfonyl)acetylamino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-{bis(methylsulfonyl)acetylamino}benzoate
- Ethyl 4-{bis(phenylsulfonyl)acetylamino}benzoate
- Ethyl 4-{bis(butylsulfonyl)acetylamino}benzoate
Uniqueness
Ethyl 4-{bis(allylsulfonyl)acetylamino}benzoate is unique due to the presence of the allylsulfonyl groups, which impart specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different sulfonyl substituents.
Propiedades
Fórmula molecular |
C19H25NO7S2 |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
ethyl 1-[4-(1,1-dioxothiolan-3-yl)sulfonylbenzoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C19H25NO7S2/c1-2-27-19(22)15-7-10-20(11-8-15)18(21)14-3-5-16(6-4-14)29(25,26)17-9-12-28(23,24)13-17/h3-6,15,17H,2,7-13H2,1H3 |
Clave InChI |
WMOUORYYFLPHAB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


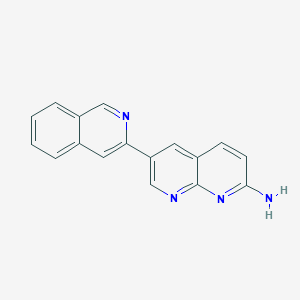
![4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane](/img/structure/B12638050.png)

![2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12638058.png)
![Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638063.png)
![N-[4-[[7-[4-(dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12638065.png)
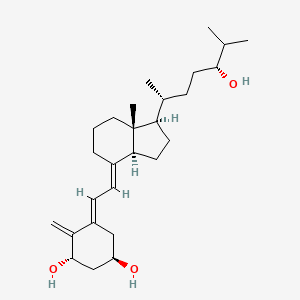
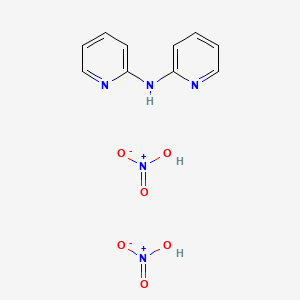
![N-{(2S)-1-[(4-fluorobenzyl)amino]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B12638102.png)
![N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide](/img/structure/B12638103.png)
![Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate](/img/structure/B12638106.png)
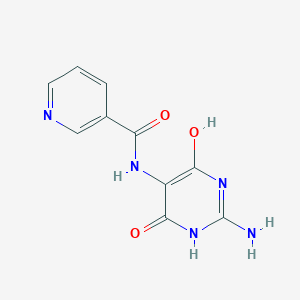
![4-(3-Hydroxyphenyl)-2-morpholin-4-yl-8-piperazin-1-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12638111.png)
